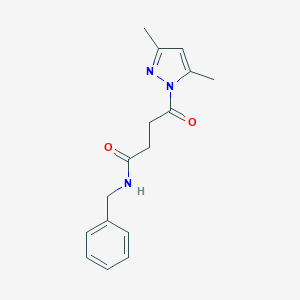

![molecular formula C25H24N2O B464729 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-35-2](/img/structure/B464729.png)

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Polybenzoxazines, also called benzoxazine resins, are cured polymerization products derived from benzoxazine monomers .

Synthesis Analysis

Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A variety of synthetic methods for benzoxazine monomers have been introduced, including not only the traditional Mannich condensation methods but also cycloaddition and other reactions .Molecular Structure Analysis

Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .Chemical Reactions Analysis

The curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . The ring-opening cationic polymerization of a benzoxazine, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (Pa), with onium salts, such as diphenyliodonium hexafluorophosphate and triphenylsulfonium hexafluorophosphate as initiators, has been investigated .Physical And Chemical Properties Analysis

Polybenzoxazines exhibit properties such as near-zero volumetric change upon curing, low water absorption, high glass transition temperatures, and excellent dielectrical and mechanical properties .Aplicaciones Científicas De Investigación

UV Light Shielding

Benzoxazine derivatives, such as the one , have been used in the synthesis of polybenzoxazine/clay hybrid nanocomposites . These nanocomposites have shown excellent UV light shielding properties . For instance, a composite that was cured at 210 °C demonstrated high UV shielding (97 and 85% at wavelengths of 275 and 375 nm, respectively) .

Anti-Corrosion Coatings

The same polybenzoxazine/clay hybrid nanocomposites have also been used as anti-corrosion coatings on mild steel . The electrochemical results showed enhanced polarization resistance of nanocomposites coatings with the increase of modified nanoclay (MNC) content .

Thermal Stability

Polybenzoxazines, including those derived from the compound , are known for their superior thermal properties . They can withstand high temperatures, making them suitable for applications that require materials with high thermal stability .

Optical Properties

The in situ polymerization method used to prepare polybenzoxazine/nanoclay composites results in superior optical properties . This makes them potentially useful in various optical applications .

Adhesives

Polybenzoxazines, also called benzoxazine resins, are frequently used as adhesives . They are produced from the ring-opening polymerization of benzoxazine monomers and its chemical derivatives .

Fiber-Reinforced Plastics

Another major application of polybenzoxazines is in fiber-reinforced plastics . Their superior properties, such as low dielectric constants, high thermal stability, and high glass transition temperatures, make them an excellent choice for this application .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of materials with high thermal stability and good hydrophobicity is important in the field of coatings. Fluorinated benzoxazines are good choices for coating applications . There is ongoing research into the synthesis and properties of benzoxazine monomers prepared from naturally occurring phenolic compounds .

Propiedades

IUPAC Name |

2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEDHDXDXIPNOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)

![2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B464702.png)

![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)

![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)

![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)

![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)

![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)

![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)

![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)

![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)